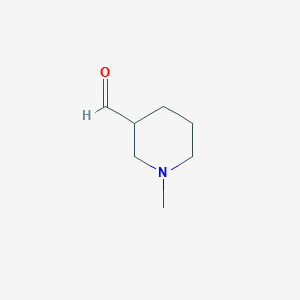

1-Methylpiperidine-3-carbaldehyde

Übersicht

Beschreibung

1-Methylpiperidine-3-carbaldehyde is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is a derivative of piperidine .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 . This indicates that the molecule consists of a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical and Chemical Properties Analysis

This compound has a molecular weight of 127.19 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Application in Supramolecular Chemistry

1-Methylpiperidine-3-carbaldehyde finds application in the field of supramolecular chemistry. A study demonstrated its use as a ligand for coordinating paramagnetic transition metal ions. This coordination resulted in the formation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior, highlighting its potential in magnetism and material science research (Giannopoulos et al., 2014).

Application in Organic Synthesis

The compound plays a role in organic synthesis, as demonstrated in a study on the synthesis of benzo[b][1,6]naphthyridines and benzo[b][1,7]naphthyridines. Here, 1-methylpiperidine derivatives were used to prepare 'azaacridines,' highlighting its role in the synthesis of complex organic structures (Chen & Deady, 1993).

Application in Brain Drug Delivery

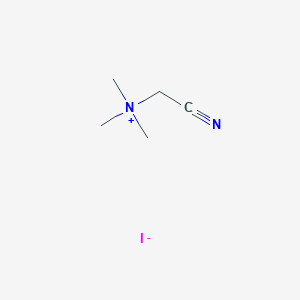

1-Methylpiperidine derivatives are also significant in drug delivery systems, especially for the brain. A study found that a quaternary pyridinium salt, derived from 1-methylpyridine, could be efficiently delivered to the brain in its prodrug form. This research supports the hypothesis of an active transport mechanism for eliminating organic ions from the brain and opens possibilities for specific drug delivery to the brain (Bodor et al., 1978).

Application in Structural Elucidation

The compound is used in structural studies of pharmaceuticals. A research on the H1 histamine antagonist, alcaftadine, utilized a 1-methylpiperidine derivative for structural elucidation. The study combined various spectroscopic and crystallographic techniques to determine the structure of alcaftadine, underlining the importance of 1-methylpiperidine derivatives in pharmaceutical analysis (Pansuriya et al., 2015).

Application in Synthesis of Naphthyridines

The compound has been used in the scaleable synthesis of naphthyridine derivatives. A study described the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, illustrating the role of 1-methylpiperidine derivatives in the production of complex heterocyclic compounds (Li et al., 2010).

Application in Heterocyclic Chemistry

A review highlighted the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, emphasizing the synthetic applications and biological evaluation of compounds related to this compound. This showcases its utility in developing fused or binary heterocyclic systems (Hamama et al., 2018).

Safety and Hazards

While specific safety and hazard information for 1-Methylpiperidine-3-carbaldehyde was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Methylpiperidine-3-carbaldehyde, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-methylpiperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYBIPJEINPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550882 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99658-56-7 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

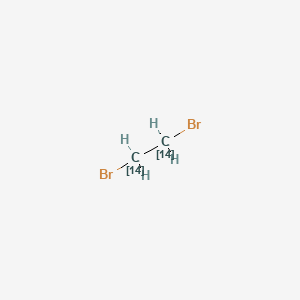

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)